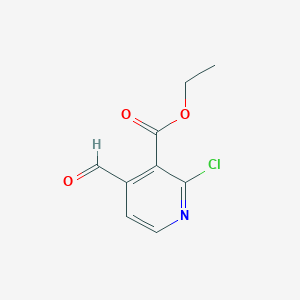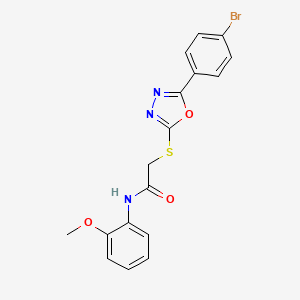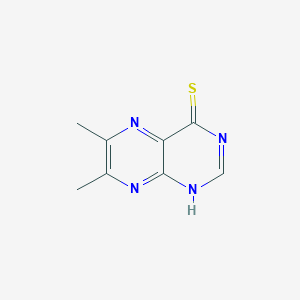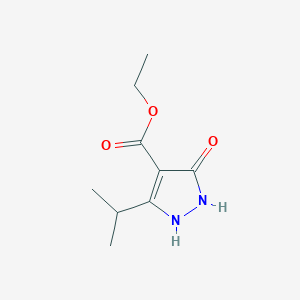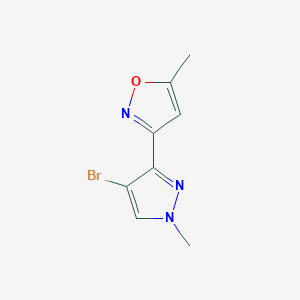
(Z)-N-(1-Bromo-1-(2-cyanophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N-(1-Bromo-1-(2-cyanophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide is an organic compound that features a complex structure with multiple functional groups, including a bromine atom, a cyano group, a piperidine ring, and a benzamide moiety. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and synthetic versatility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(1-Bromo-1-(2-cyanophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the enone intermediate: This step could involve the reaction of a brominated ketone with a cyano-substituted aromatic compound under basic conditions.
Addition of the piperidine ring: The enone intermediate can undergo nucleophilic addition with piperidine to form the desired product.
Amidation: The final step might involve the reaction of the intermediate with benzoyl chloride to form the benzamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the enone moiety.
Reduction: Reduction reactions could target the cyano group or the enone moiety.
Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine or alcohol.
科学的研究の応用
Chemistry
In chemistry, (Z)-N-(1-Bromo-1-(2-cyanophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
The compound may exhibit biological activities such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.
Medicine
Potential medical applications could include the development of new pharmaceuticals targeting specific diseases or conditions, particularly those involving the central nervous system or cancer.
Industry
In industry, the compound might be used in the synthesis of specialty chemicals, agrochemicals, or materials with specific properties.
作用機序
The mechanism of action of (Z)-N-(1-Bromo-1-(2-cyanophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular docking studies and biochemical assays would be necessary to elucidate the precise mechanism.
類似化合物との比較
Similar Compounds
(Z)-N-(1-Bromo-1-(2-cyanophenyl)-3-oxo-3-(morpholin-1-yl)prop-1-en-2-yl)benzamide: Similar structure but with a morpholine ring instead of piperidine.
(Z)-N-(1-Bromo-1-(2-cyanophenyl)-3-oxo-3-(pyrrolidin-1-yl)prop-1-en-2-yl)benzamide: Similar structure but with a pyrrolidine ring instead of piperidine.
Uniqueness
The uniqueness of (Z)-N-(1-Bromo-1-(2-cyanophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C22H20BrN3O2 |
|---|---|
分子量 |
438.3 g/mol |
IUPAC名 |
N-[(Z)-1-bromo-1-(2-cyanophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C22H20BrN3O2/c23-19(18-12-6-5-11-17(18)15-24)20(22(28)26-13-7-2-8-14-26)25-21(27)16-9-3-1-4-10-16/h1,3-6,9-12H,2,7-8,13-14H2,(H,25,27)/b20-19- |
InChIキー |
XHNBYGZFFHDMIG-VXPUYCOJSA-N |
異性体SMILES |
C1CCN(CC1)C(=O)/C(=C(\C2=CC=CC=C2C#N)/Br)/NC(=O)C3=CC=CC=C3 |
正規SMILES |
C1CCN(CC1)C(=O)C(=C(C2=CC=CC=C2C#N)Br)NC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


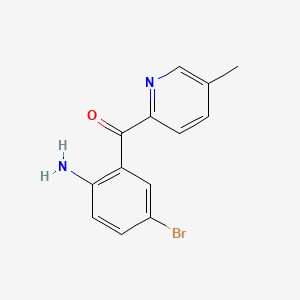
![2-Chloro-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B11774846.png)
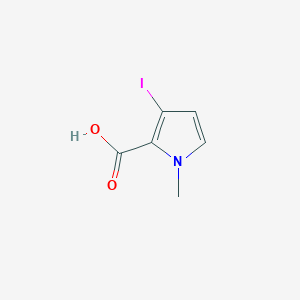

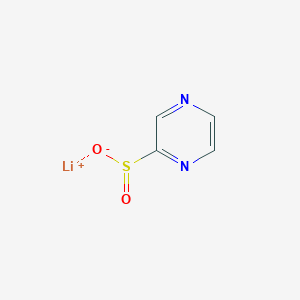
![3-Chloro-N-cyclohexyl-N-(2-((3-nitrophenyl)amino)-2-oxoethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11774865.png)
![3-(4-Ethylphenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11774867.png)

